皂角苷 IIb

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Escin IIb is a saponin (saponoside) and one of the most active components in Aesculum hippocastanum (horse chestnut—HC) seeds . It has been found to have positive effects on acute inflammation in animals and has shown potent protective effects against ethanol-induced gastric mucosal lesions .

Synthesis Analysis

Escin IIb is extractable from HC seeds . The extraction process involves numerous escin congeners (slightly different compositions), as well as numerous regio-and stereo-isomers . The aglycone ester groups characterizing the escin isomers were targeted in the extraction process .Molecular Structure Analysis

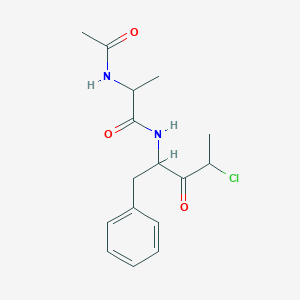

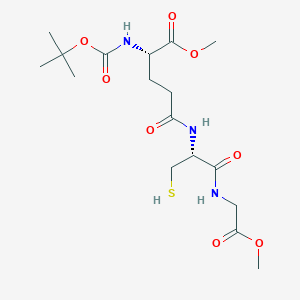

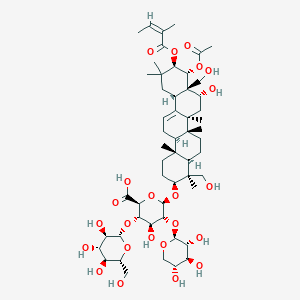

The chemical structure of escin, including Escin IIb, is made up of two parts: (i) the aglycone part as a derivative of protoascigenin and (ii) the glycone part. β-d-glucouronopyranosyl acid, β-d-glucopyranose, β-d-galactopyranose and β-d-xylopyranose constitute the glycone part of escin .Chemical Reactions Analysis

Bidirectional interconversion of the isomers has been found to occur, with the conversion of escin Ia to isoescin Ia being much faster than the reverse reaction . The mechanism of this trans-esterification reaction in vivo, whether it is chemically or enzymatically mediated, requires further study .Physical And Chemical Properties Analysis

Escin IIb is a plant-derived triterpenoid saponin . It is a part of the escin family, which constitutes an abundant family of saponins . The weight content of escin IIb in the saponin extracts as well as in the seed dry powder has been reported .科学研究应用

抗肿瘤活性

皂角苷 IIb 是皂角苷的一种成分,已被证明具有显着的抗肿瘤活性。在肝细胞癌中,它诱导细胞周期停滞和 caspase 非依赖性细胞死亡,支持其作为化学预防剂的潜力 (Zhou 等人,2009 年)。此外,皂角苷在包括肺腺癌和白血病在内的各种癌细胞模型中显示出抗癌作用,通过调节转录因子和致癌通路,表明其可用作辅助或替代抗癌疗法 (Cheong 等人,2018 年)。

抗炎和抗水肿作用

皂角苷 IIb 在急性炎症和慢性炎症的不同动物模型中显示出显着的抗炎作用。这些作用可能与下调促炎介质和促进糖皮质激素受体的表达、抑制 NF-κB 和 AP-1 等关键信号通路有关 (Zhao 等人,2018 年)。皂角苷 IIb 还与糖皮质激素协同作用以增强其抗炎作用,表明联合治疗的潜力 (Xin 等人,2011 年)。

增强营养吸收

皂角苷 IIb 增强小鼠消化道对 Mg(2+) 的吸收,表明其在改善营养吸收中的作用。这种作用涉及组成型一氧化氮合酶,表明其作用的特定生化途径 (Li 等人,2000 年)。

神经保护和细胞保护作用

已经发现皂角苷 IIb 通过激活 AKT-Nrf2 信号通路保护视网膜色素上皮细胞免受氧化应激。这表明其在治疗氧化应激相关疾病中的潜力 (Wang 等人,2015 年)。

抗肥胖和代谢调节

研究表明,皂角苷 IIb 具有预防或治疗肥胖的潜力。它有助于减轻体重和改善葡萄糖和脂质代谢,表明其在管理肥胖相关并发症中的应用 (Zhang 等人,2022 年)。

对愈合过程无影响

皂角苷 IIb 在动物模型中不会对骨折和伤口愈合产生负面影响。这一发现对其临床使用具有重要意义,确保其抗炎特性不会干扰自然愈合过程 (Zhang 等人,2012 年)。

未来方向

Escin, including Escin IIb, has shown potential in the treatment and post-treatment of various cancers . Its efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability to broaden their apoptotic, anti-metastasis, and anti-angiogenetic effects has been demonstrated . Future research involving escin for medical and pharmaceutical applications as well as for basic research is suggested .

属性

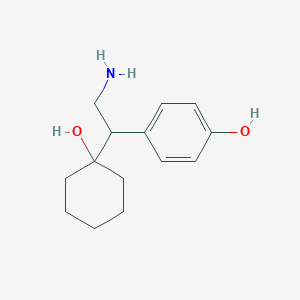

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84O23/c1-10-23(2)45(69)77-42-43(71-24(3)58)54(22-57)26(17-49(42,4)5)25-11-12-30-50(6)15-14-32(51(7,21-56)29(50)13-16-52(30,8)53(25,9)18-31(54)60)73-48-40(75-46-36(64)33(61)27(59)20-70-46)38(66)39(41(76-48)44(67)68)74-47-37(65)35(63)34(62)28(19-55)72-47/h10-11,26-43,46-48,55-57,59-66H,12-22H2,1-9H3,(H,67,68)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33-,34+,35-,36+,37+,38-,39-,40+,41-,42-,43-,46-,47-,48+,50-,51+,52+,53+,54-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLNRQWNTKNRGQ-GJSMMZDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(CO8)O)O)O)C)CO)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Escin IIB | |

CAS RN |

158800-83-0 |

Source

|

| Record name | Escin IIB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158800830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ESCIN IIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06035642G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。